molecular formula C9H9N3O B1337335 2-Azido-1-(4-methylphenyl)ethanone CAS No. 6595-30-8

2-Azido-1-(4-methylphenyl)ethanone

Cat. No.: B1337335
CAS No.: 6595-30-8
M. Wt: 175.19 g/mol
InChI Key: MFBKIKMYVQMIAQ-UHFFFAOYSA-N
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Description

2-Azido-1-(4-methylphenyl)ethanone is an organic compound with the molecular formula C9H9N3O. It features an azide group (-N3) attached to an ethanone moiety, which is further connected to a 4-methylphenyl group.

Scientific Research Applications

2-Azido-1-(4-methylphenyl)ethanone has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Investigated for its potential use in bioorthogonal chemistry, where it can label biomolecules without interfering with biological processes.

    Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final . The product is sold “as-is” and Sigma-Aldrich makes no representation or warranty whatsoever with respect to this product .

Future Directions

The title compound was obtained as an intermediate during an attempt to synthesize biologically active triazoles . Triazoles are considered an important class of compounds due to their therapeutic potential . Therefore, future research could potentially focus on the synthesis and applications of triazoles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azido-1-(4-methylphenyl)ethanone typically involves the reaction of 4-methylacetophenone with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under controlled temperature conditions to ensure the formation of the desired azide compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-Azido-1-(4-methylphenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Azido-1-(4-methylphenyl)ethanone involves the reactivity of the azide group. The azide group can undergo cycloaddition reactions, forming triazoles, which are important in various chemical and biological processes. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .

Comparison with Similar Compounds

Similar Compounds

  • 2-Azido-1-(4-methoxyphenyl)ethanone
  • 2-Azido-1-(4-chlorophenyl)ethanone
  • 2-Azido-1-(4-nitrophenyl)ethanone

Uniqueness

2-Azido-1-(4-methylphenyl)ethanone is unique due to the presence of the 4-methyl group, which can influence its reactivity and the types of reactions it undergoes. This structural variation can lead to different chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-azido-1-(4-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-7-2-4-8(5-3-7)9(13)6-11-12-10/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFBKIKMYVQMIAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60451650
Record name 2-azido-1-(4-methylphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60451650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6595-30-8
Record name 2-azido-1-(4-methylphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60451650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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